Cas no 2096334-21-1 (2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid)

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid
- (2-(Cyclopropylmethoxy)-5-fluoropyridin-4-yl)boronic acid
- [2-(cyclopropylmethoxy)-5-fluoropyridin-4-yl]boronic acid
- WID33421
- AT14724
- Y2169
-
- MDL: MFCD18914506
- インチ: 1S/C9H11BFNO3/c11-8-4-12-9(3-7(8)10(13)14)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2
- InChIKey: JHFNFZHYOFUZGP-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C=C1B(O)O)OCC1CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 62.6
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 377.2±52.0 °C at 760 mmHg
- フラッシュポイント: 180.1±26.5 °C
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB309591-1 g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid; 97% |
2096334-21-1 | 1g |
€314.00 | 2023-04-26 | ||
abcr | AB309591-5g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid, 97%; . |
2096334-21-1 | 97% | 5g |
€858.00 | 2025-02-27 | |
Ambeed | A379985-5g |
(2-(Cyclopropylmethoxy)-5-fluoropyridin-4-yl)boronic acid |
2096334-21-1 | 97% | 5g |
$354.0 | 2024-04-21 | |
A2B Chem LLC | AX55297-5g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid |
2096334-21-1 | 97% | 5g |
$532.00 | 2024-04-20 | |
abcr | AB309591-5 g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid; 97% |
2096334-21-1 | 5g |
€858.00 | 2023-04-26 | ||
Apollo Scientific | PC901405-5g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid |
2096334-21-1 | 5g |
£630.00 | 2023-09-02 | ||
abcr | AB309591-1g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid, 97%; . |
2096334-21-1 | 97% | 1g |
€314.00 | 2025-02-27 | |
A2B Chem LLC | AX55297-1g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid |
2096334-21-1 | 97% | 1g |
$187.00 | 2024-04-20 | |
Apollo Scientific | PC901405-1g |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid |
2096334-21-1 | 1g |
£210.00 | 2023-09-02 |
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acidに関する追加情報
Introduction to 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid (CAS No. 2096334-21-1) and Its Applications in Modern Chemical Biology
2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2096334-21-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative features a unique structural motif, combining a cyclopropylmethyl ether group with a fluorinated pyridine core, making it a versatile intermediate in the synthesis of bioactive molecules.
The compound's structure is characterized by its fluoropyridine backbone, which is a common scaffold in medicinal chemistry due to its ability to modulate biological activity through hydrogen bonding and lipophilicity. The presence of a fluorine atom at the 5-position enhances the compound's metabolic stability and binding affinity, while the 4-boronic acid moiety serves as a crucial handle for Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecular architectures.
In recent years, boronic acids have emerged as pivotal reagents in the development of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other biopharmaceutical applications. The reactivity of the 4-boronic acid group allows for efficient coupling with various biomolecules, enabling the creation of novel pharmacophores with tailored properties. This has positioned compounds like 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid as valuable building blocks for drug discovery initiatives.
The cyclopropylmethyl ether substituent in this molecule adds an additional layer of complexity, influencing both its electronic properties and potential biological interactions. Cyclopropane rings are known to enhance molecular rigidity, which can be advantageous in designing ligands with high specificity for biological targets. Furthermore, the cyclopropylmethoxy group may contribute to solubility and pharmacokinetic profiles, making it an attractive feature for medicinal chemists seeking to optimize lead compounds.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to leverage structures like 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid more effectively. Machine learning models trained on large datasets of bioactive compounds have demonstrated the ability to identify promising scaffolds based on their physicochemical properties. This high-throughput virtual screening approach has accelerated the discovery process, making compounds such as this one more accessible for experimental validation.
The utility of this compound extends beyond academic research; it has been explored in industrial settings for the development of next-generation pharmaceuticals. For instance, its incorporation into libraries of heterocyclic compounds has led to the identification of inhibitors targeting enzymatic pathways relevant to cancer and inflammatory diseases. The fluoropyridine moiety, in particular, has been implicated in several successful drug candidates that have reached clinical trials, underscoring its importance as a pharmacological scaffold.
From a synthetic chemistry perspective, 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid exemplifies the elegance of modern boron chemistry. The boronic acid functionality not only enables cross-coupling reactions but also allows for further derivatization through oxidation or reduction protocols. This adaptability makes it an indispensable tool for synthetic chemists aiming to construct complex molecules with precision.
The increasing demand for fluorinated compounds in pharmaceuticals is driven by their unique electronic and steric properties, which can significantly influence drug-receptor interactions. The incorporation of fluorine into pyridine derivatives has been shown to enhance binding affinities and reduce metabolic degradation rates. As such, compounds like 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid are not only scientifically intriguing but also commercially significant.
In conclusion, 2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid (CAS No. 2096334-21-1) represents a compelling example of how structural innovation can drive progress in chemical biology and drug development. Its unique combination of functional groups makes it a valuable intermediate for constructing novel therapeutics, while its well-documented reactivity ensures broad applicability across multiple research domains. As methodologies for molecular design continue to evolve, compounds such as this one will remain at the forefront of scientific inquiry.
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